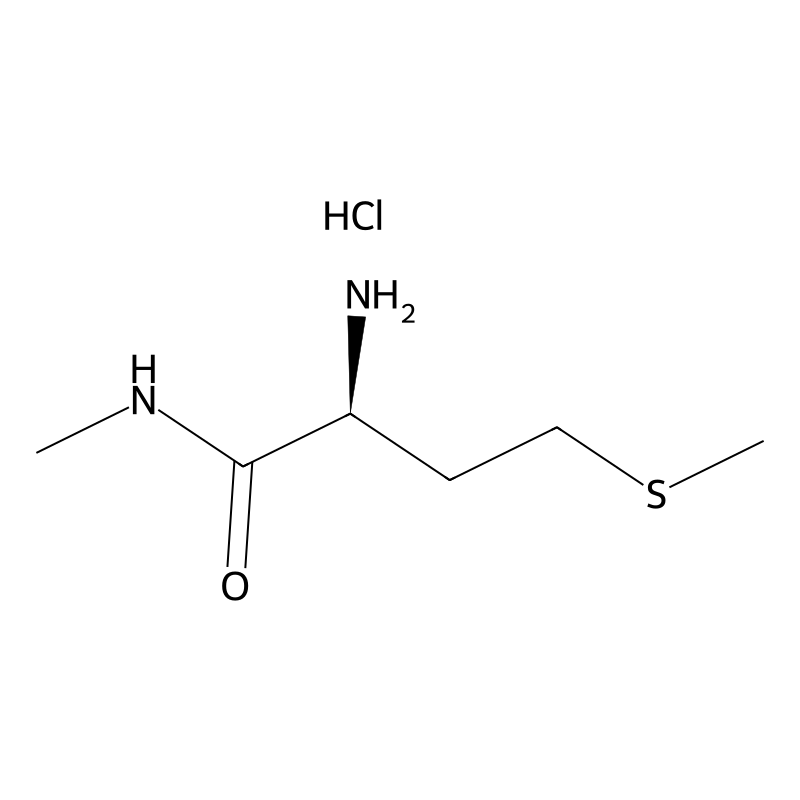

(2S)-2-amino-N-methyl-4-(methylsulfanyl)butanamide hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(2S)-2-amino-N-methyl-4-(methylsulfanyl)butanamide hydrochloride is a synthetic compound characterized by its unique structural features, including an amino group, a methylsulfanyl group, and a butanamide backbone. The compound is a hydrochloride salt, which enhances its solubility in water, making it suitable for various biological and chemical applications. Its molecular formula is C₆H₁₄ClN₃OS, and it has garnered interest in medicinal chemistry due to its potential therapeutic properties.

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Acid-Base Reactions: As an amine, the compound can accept protons, forming a positively charged ammonium ion in acidic conditions.

- Condensation Reactions: The amide functionality can react with carboxylic acids or their derivatives to form larger molecules through condensation.

Understanding these reactions is crucial for exploring the compound's reactivity and potential modifications for enhanced biological activity.

The biological activity of (2S)-2-amino-N-methyl-4-(methylsulfanyl)butanamide hydrochloride has been investigated in several studies. It has shown potential in the following areas:

- Antioxidant Activity: The presence of the methylsulfanyl group may contribute to the compound's ability to scavenge free radicals, thus exhibiting antioxidant properties .

- Cytotoxicity: Preliminary studies suggest that this compound may have cytotoxic effects against certain cancer cell lines, indicating potential applications in cancer therapy .

- Enzyme Interaction: The compound may interact with specific enzymes, influencing metabolic pathways and cellular responses

Various synthetic routes have been developed for (2S)-2-amino-N-methyl-4-(methylsulfanyl)butanamide hydrochloride. Common methods include:

- Methylation of Amino Acids: Starting from naturally occurring amino acids, methylation can be performed to introduce the N-methyl group.

- Sulfanylation: The introduction of the methylsulfanyl group can be achieved through nucleophilic substitution reactions involving alkyl halides and thiol compounds.

- Hydrochloride Formation: The hydrochloride salt can be formed by reacting the base form of the compound with hydrochloric acid.

These methods highlight the versatility of synthetic approaches available for generating this compound.

The applications of (2S)-2-amino-N-methyl-4-(methylsulfanyl)butanamide hydrochloride are diverse and include:

- Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting oxidative stress-related diseases or cancer.

- Research Tool: It can be utilized in biochemical assays to study enzyme kinetics or cellular responses to specific stimuli.

- Chemical Intermediate: This compound may act as an intermediate in synthesizing more complex molecules for various industrial applications.

Interaction studies are essential for understanding how (2S)-2-amino-N-methyl-4-(methylsulfanyl)butanamide hydrochloride interacts with biological macromolecules. Techniques such as molecular docking and high-throughput screening can elucidate its binding affinity to target proteins or enzymes. Additionally, studies on its effects on metabolic pathways can provide insights into its mechanism of action and potential side effects.

Several compounds share structural similarities with (2S)-2-amino-N-methyl-4-(methylsulfanyl)butanamide hydrochloride. Here are some notable examples:

| Compound Name | Structure | Key Features |

|---|---|---|

| Methionine | C₅H₁₁NO₂S | An essential amino acid with a sulfur-containing side chain; involved in protein synthesis. |

| Cysteine | C₃H₇NO₂S | A non-essential amino acid that contains sulfur; important for protein structure due to disulfide bond formation. |

| N-acetylcysteine | C₅H₉NO₃S | A derivative of cysteine; known for its antioxidant properties and used as a mucolytic agent. |

Uniqueness

(2S)-2-amino-N-methyl-4-(methylsulfanyl)butanamide hydrochloride stands out due to its specific combination of functional groups that may enhance its biological activity compared to similar compounds. Its unique methylsulfanyl group could provide distinct reactivity patterns and biological interactions not observed in other amino acids or derivatives.

Sequence

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant